Lipophilicity (XLogP3-AA): Intermediate LogP of 2.4 Distinguishes the Target from More Hydrophilic Methylene and More Lipophilic 4-Allyl Analogs
The target compound exhibits a computed XLogP3-AA of 2.4, as reported by PubChem [1]. In contrast, the direct methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS 312505-13-8) has a computed LogP of 1.93 , while the 4-allyl analog 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 667414-42-8) reaches a LogP of 3.2 . The target compound is therefore 0.47 log units more lipophilic than the methylene analog and 0.8 log units less lipophilic than the 4-allyl analog, occupying an intermediate partition coefficient that generally falls within the optimal range (LogP 1–3) for oral bioavailability and passive membrane diffusion [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 4-Methyl-5-[(2-methylphenoxy)methyl] analog: LogP = 1.93; 4-Allyl analog: LogP = 3.20120 |
| Quantified Difference | Target is +0.47 log units vs. methylene analog; –0.80 log units vs. 4-allyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) and Hit2Lead internal LogP algorithm |
Why This Matters
An intermediate LogP of 2.4 balances membrane permeability with aqueous solubility, making this compound more suitable for cellular assays than the less permeable methylene analog (LogP 1.93) and less prone to non-specific binding than the highly lipophilic 4-allyl analog (LogP 3.2).
- [1] PubChem Compound Summary for CID 3819763, 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. Accessed May 2026. View Source
